methyl 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
Overview
Description
Methyl 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C12H11F3N2O3 and its molecular weight is 288.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.07217670 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study detailed the one-pot synthesis and crystal structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, showcasing the chemical's crystallization process and providing insights into its molecular structure (Saeed et al., 2012).
- Research on the crystal structures of several analgesic agents, including methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, revealed the molecular packing stabilized mainly by hydrogen bonds, contributing to their analgesic properties (Machado et al., 2009).
- An investigation into 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives combined experimental and theoretical studies to characterize one such derivative, providing valuable data for future research in medicinal chemistry (Viveka et al., 2016).
Biological Evaluation and Applications
- Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, showing synergistic effects in bioassays with antitumor drugs, indicating potential in chemotherapy applications (Kletskov et al., 2018).
- A study on new potent antihyperglycemic agents, including synthesis and structure-activity relationship studies of (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones, provided insights into their mechanism of action in correcting hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Properties
IUPAC Name |
methyl 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c1-20-10(18)17-11(19,12(13,14)15)7-9(16-17)8-5-3-2-4-6-8/h2-6,19H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLBPNMXNOXIFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(CC(=N1)C2=CC=CC=C2)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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